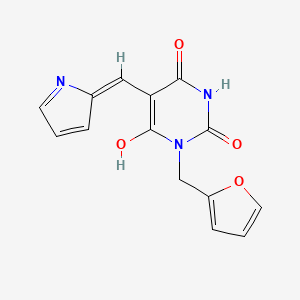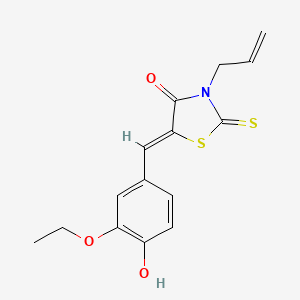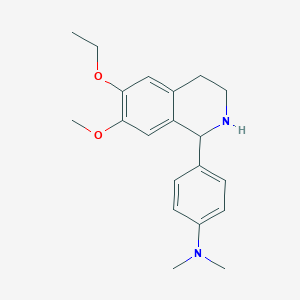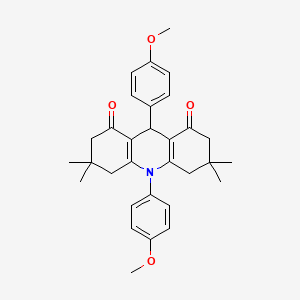
1-(3-chlorophenyl)-4-(3,3-diphenylpropanoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorophenyl)-4-(3,3-diphenylpropanoyl)piperazine, also known as CPP, is a chemical compound that is widely used in scientific research. It belongs to the class of piperazines and has been extensively studied for its biochemical and physiological effects. CPP is a potent agonist of the sigma-1 receptor, which is a transmembrane protein that is involved in many important physiological processes.
Aplicaciones Científicas De Investigación
1-(3-chlorophenyl)-4-(3,3-diphenylpropanoyl)piperazine has been extensively used in scientific research as a tool to study the sigma-1 receptor. The sigma-1 receptor is involved in many important physiological processes such as neurotransmission, cell survival, and stress response. 1-(3-chlorophenyl)-4-(3,3-diphenylpropanoyl)piperazine has been shown to modulate the activity of the sigma-1 receptor and has been used to investigate its role in various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. 1-(3-chlorophenyl)-4-(3,3-diphenylpropanoyl)piperazine has also been used to study the effects of the sigma-1 receptor on ion channels and intracellular signaling pathways.
Mecanismo De Acción
1-(3-chlorophenyl)-4-(3,3-diphenylpropanoyl)piperazine acts as a potent agonist of the sigma-1 receptor, which is a transmembrane protein that is located in the endoplasmic reticulum and plasma membrane of cells. The sigma-1 receptor is involved in many important physiological processes such as neurotransmission, cell survival, and stress response. 1-(3-chlorophenyl)-4-(3,3-diphenylpropanoyl)piperazine binds to the sigma-1 receptor and modulates its activity, leading to changes in intracellular signaling pathways and ion channel activity. The exact mechanism of action of 1-(3-chlorophenyl)-4-(3,3-diphenylpropanoyl)piperazine on the sigma-1 receptor is still under investigation.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-4-(3,3-diphenylpropanoyl)piperazine has been shown to have many biochemical and physiological effects. It has been shown to modulate the activity of ion channels such as the NMDA receptor and the voltage-gated calcium channel. 1-(3-chlorophenyl)-4-(3,3-diphenylpropanoyl)piperazine has also been shown to increase the release of neurotransmitters such as dopamine and acetylcholine. In addition, 1-(3-chlorophenyl)-4-(3,3-diphenylpropanoyl)piperazine has been shown to have neuroprotective effects and to enhance cell survival in models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-chlorophenyl)-4-(3,3-diphenylpropanoyl)piperazine has several advantages as a tool for scientific research. It is a potent and selective agonist of the sigma-1 receptor, which makes it a useful tool for investigating the role of the sigma-1 receptor in various physiological processes. 1-(3-chlorophenyl)-4-(3,3-diphenylpropanoyl)piperazine is also relatively easy to synthesize and purify, which makes it readily available for use in laboratory experiments. However, 1-(3-chlorophenyl)-4-(3,3-diphenylpropanoyl)piperazine has some limitations as a tool for scientific research. It has been shown to have some off-target effects, which can complicate the interpretation of experimental results. In addition, 1-(3-chlorophenyl)-4-(3,3-diphenylpropanoyl)piperazine has a relatively short half-life, which can limit its usefulness in some experimental settings.
Direcciones Futuras
There are many future directions for research on 1-(3-chlorophenyl)-4-(3,3-diphenylpropanoyl)piperazine and the sigma-1 receptor. One area of research is the development of more selective agonists and antagonists of the sigma-1 receptor, which would allow for more precise investigation of its role in various physiological processes. Another area of research is the investigation of the role of the sigma-1 receptor in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Finally, the development of new therapeutic agents that target the sigma-1 receptor is an area of active research, and 1-(3-chlorophenyl)-4-(3,3-diphenylpropanoyl)piperazine may serve as a useful tool in this endeavor.
Conclusion:
In conclusion, 1-(3-chlorophenyl)-4-(3,3-diphenylpropanoyl)piperazine is a chemical compound that is widely used in scientific research as a tool to study the sigma-1 receptor. It has been shown to have many biochemical and physiological effects, and has been used to investigate the role of the sigma-1 receptor in various diseases. 1-(3-chlorophenyl)-4-(3,3-diphenylpropanoyl)piperazine has several advantages as a tool for scientific research, but also has some limitations. There are many future directions for research on 1-(3-chlorophenyl)-4-(3,3-diphenylpropanoyl)piperazine and the sigma-1 receptor, and it is likely that this compound will continue to be an important tool in the investigation of the sigma-1 receptor and its role in various physiological processes.
Métodos De Síntesis
The synthesis of 1-(3-chlorophenyl)-4-(3,3-diphenylpropanoyl)piperazine involves the reaction of 1-(3-chlorophenyl)piperazine with 3,3-diphenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an acylation mechanism and yields 1-(3-chlorophenyl)-4-(3,3-diphenylpropanoyl)piperazine as a white crystalline powder. The purity of 1-(3-chlorophenyl)-4-(3,3-diphenylpropanoyl)piperazine can be improved by recrystallization from a suitable solvent such as ethanol or acetone.
Propiedades
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-3,3-diphenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN2O/c26-22-12-7-13-23(18-22)27-14-16-28(17-15-27)25(29)19-24(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-13,18,24H,14-17,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKLSQXMMZJNAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3,3-diphenylpropan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-fluorophenyl)-2-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6088541.png)
![3-{1-[3-(dimethylamino)benzoyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6088547.png)
![1-[4-(dipropylamino)-6-methoxy-1,3,5-triazin-2-yl]hydrazinecarboxamide](/img/structure/B6088553.png)
![[1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol](/img/structure/B6088558.png)
![ethyl 5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6088566.png)


![methyl 3-{[methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amino]carbonyl}benzoate](/img/structure/B6088583.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-(2-furoyl)piperidine](/img/structure/B6088597.png)
![2-({[2-(4-morpholinyl)ethyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione](/img/structure/B6088599.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B6088627.png)
![ethyl 5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6088634.png)